molecular formula C25H22ClN5O4S B10904253 6-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

6-[5-(2-Chloro-4-nitrophenyl)furan-2-yl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Cat. No.: B10904253
M. Wt: 524.0 g/mol
InChI Key: TVNCKHWMMOJNKG-UHFFFAOYSA-N
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Description

6-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a chloronitrophenyl group, a furyl ring, and a pentylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the 5-(2-chloro-4-nitrophenyl)-2-furyl intermediate. This can be achieved through a nitration reaction of 2-chlorophenylfuran, followed by chlorination.

    Cyclization: The furyl intermediate undergoes cyclization with a suitable triazine precursor under acidic or basic conditions to form the triazino-benzoxazepine core.

    Sulfur Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the chloronitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the chloronitrophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfur atom.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its ability to undergo multiple types of reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl and furyl groups suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on the specific modifications made to its core structure.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its complex structure may contribute to the stability and functionality of these materials.

Mechanism of Action

The mechanism of action of 6-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE is largely dependent on its interaction with specific molecular targets. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The nitrophenyl group can participate in hydrogen bonding or π-π interactions, while the furyl and sulfanyl groups may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-[5-(2-Chloro-4-nitrophenyl)-2-furyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 6-[5-(2-Chloro-4-nitrophenyl)-2-furyl]-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine

Uniqueness

What sets 6-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. The pentylsulfanyl group, in particular, may confer distinct hydrophobic properties that influence its interaction with biological targets and its solubility in various solvents.

This detailed overview provides a comprehensive understanding of 6-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]-3-(PENTYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C25H22ClN5O4S

Molecular Weight

524.0 g/mol

IUPAC Name

6-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-pentylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine

InChI

InChI=1S/C25H22ClN5O4S/c1-2-3-6-13-36-25-28-24-22(29-30-25)17-7-4-5-8-19(17)27-23(35-24)21-12-11-20(34-21)16-10-9-15(31(32)33)14-18(16)26/h4-5,7-12,14,23,27H,2-3,6,13H2,1H3

InChI Key

TVNCKHWMMOJNKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Cl)N=N1

Origin of Product

United States

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